5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Description
Chemical Identity and Classification
This compound belongs to the class of fused heterocyclic compounds specifically categorized as pyrido[3,4-d]pyrimidines. The compound exhibits a characteristic bicyclic structure formed by the fusion of a partially saturated pyridine ring with a pyrimidine ring system. This structural arrangement creates a rigid molecular framework that has proven valuable in medicinal chemistry applications, particularly in the development of kinase inhibitors.
The systematic nomenclature for this compound reflects its complex ring structure, with the numbering system following International Union of Pure and Applied Chemistry conventions for fused heterocycles. The compound exists in multiple tautomeric forms, with the 4(3H)-one designation indicating the preferred keto tautomer under standard conditions. Alternative naming conventions found in the literature include 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one and 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, reflecting different tautomeric and protonation states.
Table 1: Chemical Identity Data for this compound
The molecular structure features a tetrahydropyridine ring fused to a pyrimidine ring at the 3,4-positions, creating a distinctive bicyclic system. The presence of three nitrogen atoms within the ring system contributes to the compound's chemical reactivity and potential for hydrogen bonding interactions. The ketone functionality at the 4-position provides an additional site for chemical modification and biological interaction.
Research has demonstrated that the pyrido[3,4-d]pyrimidine core represents a relatively unexplored chemotype in kinase inhibitor development, despite its significant potential. Studies have shown that compounds containing this scaffold can achieve potent biological activity while maintaining excellent selectivity profiles. The structural rigidity imposed by the fused ring system contributes to the compound's ability to form specific interactions with target proteins.
Table 2: Structural Classification and Ring System Analysis
| Classification Parameter | Description |
|---|---|
| Ring System Type | Bicyclic fused heterocycle |
| Core Structure | Pyrido[3,4-d]pyrimidine |
| Saturation Level | Tetrahydro (four additional hydrogen atoms) |
| Functional Groups | Ketone at position 4, secondary amine in tetrahydropyridine ring |
| Nitrogen Distribution | Three nitrogen atoms distributed across both rings |
| Molecular Geometry | Planar aromatic pyrimidine fused to non-planar saturated pyridine |
The compound's classification within the broader pyridopyrimidine family places it among a group of heterocycles that have demonstrated significant biological potential. Synthetic strategies for pyridopyrimidines have evolved to include various methodologies, with nano-catalyzed approaches showing particular promise for efficient synthesis. The structural features of this compound allow for diverse chemical modifications, enabling the exploration of structure-activity relationships in medicinal chemistry applications.
The stereochemical considerations of this compound arise from the presence of chiral centers within the tetrahydropyridine ring system, which can influence biological activity profiles. The molecular conformation is constrained by the fused ring system, resulting in a more rigid structure compared to non-fused heterocycles. This structural rigidity has been identified as a key factor contributing to the compound's selectivity in biological systems.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCRTQZUZFLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one typically involves the cyclization of pyridine and pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with diethyl malonate under basic conditions, followed by cyclization with formamide . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of intermediate compounds, which are then cyclized to form the desired bicyclic structure. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrido[3,4-D]pyrimidine-4-one derivatives.
Reduction: Formation of tetrahydropyrido[3,4-D]pyrimidine derivatives.
Substitution: Formation of N-alkylated pyrido[3,4-D]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one exhibit significant anticancer properties. For example, studies have shown that certain modifications to this compound can enhance its cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both bacterial and fungal strains. The exact mechanism is still under investigation but may involve interference with microbial metabolism or cell wall synthesis .
1.3 Neuroprotective Effects
Emerging studies have highlighted the neuroprotective potential of this compound. It appears to exert protective effects in neurodegenerative models by reducing oxidative stress and apoptosis in neuronal cells. This property makes it a candidate for further research in treating conditions such as Alzheimer's disease .
Pharmacology
2.1 Enzyme Inhibition
This compound has been studied as a potential inhibitor of various enzymes linked to disease processes. For instance, it has shown promise in inhibiting enzymes involved in inflammatory pathways and metabolic syndromes . The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and selectivity.
2.2 Drug Development
Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Researchers are exploring its derivatives to develop new therapeutic agents with improved pharmacokinetic profiles and reduced side effects .
Material Science
3.1 Organic Synthesis
In material science, this compound is utilized as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be applied in various industrial applications .
3.2 Polymer Chemistry
The compound's derivatives have been integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can be elucidated through comparisons with related heterocycles. Below is a detailed analysis:
Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives
- Structural Difference : The pyridine ring is fused at the [4,3-d] position instead of [3,4-d].
- Biological Activity: Antimycobacterial Activity: Derivatives such as 7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values comparable to first-line drugs like isoniazid . Synthetic Utility: Used as intermediates for tetrahydropteroic acid derivatives, highlighting their role in folate biosynthesis .
Physical Properties :
Compound Molecular Formula Molecular Weight CAS Number 5,6,7,8-THPyrido[4,3-d]pyrimidin-4(3H)-one C₇H₉N₃O 151.17 756437-41-9 Target Compound (Pyrido[3,4-d] derivative) C₇H₉N₃O 151.17 Varies by substituent
Thieno[2,3-d]pyrimidin-4(3H)-one Analogues
- Structural Difference : Replacement of the pyridine ring with a thiophene ring.
- Key Findings: BET Bromodomain Inhibition: Compounds like CRCM5484 (7-alcanoyl derivatives) show selective binding to BET bromodomains (BDII), with SAR studies emphasizing the critical role of the N-acetylated pyrido moiety for affinity . Antimelanogenic Activity: Sulfonamide derivatives demonstrate dose-dependent inhibition of melanin synthesis in murine B16 cells, suggesting applications in vitiligo treatment .
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Substituents at the 8-position significantly influence pharmacological profiles:
- Example Derivatives :
- Synthetic Flexibility : Microwave-assisted reactions and palladium-catalyzed cross-couplings enable efficient derivatization, as seen in the synthesis of 8-(1-ethoxyvinyl) derivatives .
Benzyl-Substituted Analogues
Biological Activity
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- Molecular Formula : C7H9N3
- CAS Number : 781595-43-5
- Molecular Weight : 135.17 g/mol
Research indicates that this compound functions primarily as an inhibitor of various enzymes and receptors involved in critical cellular processes. Notably, it has shown activity against:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate pathway and is a common target for anticancer drugs. Inhibition of DHFR can lead to reduced nucleotide synthesis and cell proliferation .
- Tyrosine Kinases : Compounds in this class are implicated in signaling pathways that regulate cell division and growth. The tetrahydropyrido derivatives have been explored for their ability to inhibit specific tyrosine kinases associated with cancer progression .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Inhibition of Erk2 : A study demonstrated that this compound acts as a selective inhibitor of the extracellular signal-regulated kinase (Erk2), which plays a key role in cancer cell proliferation and survival. The compound was shown to reduce phospho-RSK levels in HepG2 cells and tumor xenografts .
Antioxidant Properties
Recent investigations have also suggested that this compound exhibits antioxidant properties. By scavenging free radicals and reducing oxidative stress markers, it may contribute to cellular protection against oxidative damage .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | Effect | Reference |
|---|---|---|---|
| Anticancer | DHFR | Inhibition of cancer cell growth | |
| Anticancer | Erk2 | Selective inhibition in tumor models | |
| Antioxidant | N/A | Reduction of oxidative stress |
Recent Research Highlights
- Synthesis and Evaluation : A comprehensive study by Queener et al. synthesized various derivatives of pyrido[2,3-d]pyrimidines and evaluated their biological activities against DHFR. The results indicated promising inhibitory effects with potential applications in cancer therapy .
- Structural Optimization : Research focused on optimizing the structure of tetrahydropyridopyrimidines has led to compounds with enhanced selectivity and potency against specific targets like Erk2 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives?
- Methodology : The core structure is typically synthesized via cyclocondensation reactions. For example, derivatives with substituents at position 2 or 7 can be synthesized by reacting pyrimidine precursors with cyclic amines under reflux in solvents like ethanol or acetonitrile. High yields (>80%) are achieved using microwave-assisted synthesis, which reduces reaction time from hours to minutes . Characterization involves H/C NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity .
Q. How are substituents introduced at the 8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold?
- Methodology : Electrophilic substitution or reductive amination is employed. For instance, 8-chloro derivatives (e.g., CAS 84341-13-9) are synthesized via chlorination using POCl, followed by nucleophilic displacement with amines or alcohols. Recent studies highlight the use of carbaldehyde intermediates (e.g., 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde) to introduce alkyl or aryl groups via reductive amination with NaBH(OAc) in DCM/MeOH .
Q. What analytical techniques are critical for confirming the structural integrity of these compounds?
- Methodology : X-ray crystallography (e.g., CCDC 1893720/1893721) resolves ambiguities in regiochemistry, while HPLC-MS ensures purity (>95%). Tautomeric forms (e.g., 3H vs. 4H) are distinguished using H NMR chemical shifts of NH protons (~10-12 ppm) and N NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of 8-substituted derivatives?
- Methodology : Solvent polarity and temperature are critical. For example, substituting DCM with THF/water (4:1) increases yields of 8-(piperazinyl) derivatives by 20% due to improved solubility of intermediates. Catalytic additives like TFA (0.1 eq.) accelerate cyclization, reducing side-product formation . Kinetic studies using LC-MS (Method J) monitor reaction progress and identify byproducts (e.g., over-alkylation) .
Q. What strategies resolve contradictory biological activity data across structurally similar analogs?
- Methodology : Comparative molecular docking (e.g., against kinase targets) identifies steric clashes caused by bulky substituents (e.g., 7-benzyl groups), explaining reduced activity despite similar in vitro binding affinities . Meta-analysis of IC values from PubChem datasets (DTXSID50835107) reveals that electron-withdrawing groups at position 2 enhance selectivity by 3-fold .
Q. How do modifications to the tetrahydropyrido ring system affect physicochemical properties?
- Methodology : LogP and solubility are calculated using QSPR models. Introducing a cyclopropylmethyl group at position 3 (CAS 1707394-50-0) reduces logP from 2.1 to 1.7, improving aqueous solubility by 50%. MD simulations (AMBER force field) correlate ring puckering with membrane permeability .
Q. What are the challenges in scaling up microwave-assisted syntheses for preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
